molecular formula C21H23Cl2NO6 B8274023 (+)-S-Clevidipine CAS No. 167356-39-0

(+)-S-Clevidipine

Cat. No.: B8274023
CAS No.: 167356-39-0
M. Wt: 456.3 g/mol
InChI Key: KPBZROQVTHLCDU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (+)-S-Clevidipine involves several steps, starting with the preparation of the dihydropyridine core. The key steps include:

    Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form the dihydropyridine ring.

    Esterification: The resulting dihydropyridine intermediate undergoes esterification to introduce the ester functional groups.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound.

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Large reactors are used to carry out the condensation and esterification reactions.

    Purification: The crude product is purified using techniques such as crystallization and chromatography.

    Chiral Resolution: Advanced chiral separation techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (+)-S-Clevidipine can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted esters and amides.

Scientific Research Applications

Chemistry: : (+)-S-Clevidipine is used as a model compound in the study of calcium channel blockers and their synthesis. It serves as a reference for developing new dihydropyridine derivatives with improved pharmacological properties.

Biology: : In biological research, this compound is used to study the effects of calcium channel blockers on vascular smooth muscle cells. It helps in understanding the mechanisms of arterial dilation and blood pressure regulation.

Medicine: : Clinically, this compound is used for the rapid reduction of blood pressure in hypertensive emergencies. It is particularly useful in surgical settings where precise blood pressure control is critical.

Industry: : In the pharmaceutical industry, this compound is used as a benchmark for the development of new antihypertensive drugs. Its synthesis and production methods are studied to improve manufacturing processes and reduce costs.

Mechanism of Action

(+)-S-Clevidipine exerts its effects by inhibiting the influx of extracellular calcium ions across the cell membranes of vascular smooth muscle cells. This inhibition occurs through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and coronary artery disease.

    Nicardipine: A dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness of (+)-S-Clevidipine

    Intravenous Administration: Unlike many other calcium channel blockers, this compound is administered intravenously, allowing for rapid onset and precise control of blood pressure.

    Short Half-Life: It has a very short half-life, making it suitable for acute blood pressure management.

    Selective Action: this compound selectively targets vascular smooth muscle without significantly affecting cardiac output or central venous pressure, reducing the risk of adverse cardiac effects.

Properties

CAS No.

167356-39-0

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m0/s1

InChI Key

KPBZROQVTHLCDU-SFHVURJKSA-N

Isomeric SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid (2.62 g, 7.35 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in DMF (130 ml) under nitrogen atmosphere was added chloromethyl butyrate (1.53 g, 11.21 mmol). The reaction mixture was heated at 80° C. for 24 h. Workup by filtration followed by evaporation of solvent. The crude residue was chromatographed on silica gel with 45% ethyl acetate in isooctane. Recrystallization from diisopropylether gave colorless crystals (2.20 g, 66%), mp. 136.2°-138.5° C. 1H-NMR (CDCl3): 7.30-7.03 (m, 3H); 5.89 (s, 1H); 5.74 (d, J=5.5 Hz, 1H); 5.70 (d, J=5.5 Hz, 1H); 5.46 (s, 1 H); 3.60 (s, 3H); 2.33 (m, 8H); 1.65-1.55 (m, 2H); 0.90 (t, J=7.4 Hz, 3H).13C-NMR (CDCl3): 172.25; 167.61; 165.80; 147.43; 146.59; 143.82; 132.89; 131.11; 129.82; 128.30; 126.95; 103.97; 101.99; 78.63; 50.92; 38.49; 35.79; 19.91; 19.30; 18.01; 13.50.
Name
1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
66%

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